Sulfure de quétiapine
Vue d'ensemble
Description
Le Quetiapine S-oxyde est un métabolite de la quétiapine, un antipsychotique atypique principalement utilisé pour le traitement de la schizophrénie, du trouble bipolaire et du trouble dépressif majeur . Le Quetiapine S-oxyde est formé par l’oxydation de la quétiapine et conserve certaines des propriétés pharmacologiques de son composé parent .
Applications De Recherche Scientifique
Le Quetiapine S-oxyde a plusieurs applications en recherche scientifique, notamment :
Mécanisme D'action
Le Quetiapine S-oxyde exerce ses effets en interagissant avec plusieurs récepteurs neurotransmetteurs, notamment les récepteurs de la sérotonine, de la dopamine et de l’histamine . On pense qu’il module la libération des neurotransmetteurs et l’activité des récepteurs, contribuant ainsi à ses effets pharmacologiques. Les cibles moléculaires exactes et les voies impliquées dans son mécanisme d’action sont encore à l’étude .
Composés similaires :
Norquétiapine : Un autre métabolite de la quétiapine avec des propriétés pharmacologiques distinctes.
Quetiapine N-oxyde : Un composé apparenté formé par l’oxydation de la quétiapine.
Unicité : Le Quetiapine S-oxyde est unique par ses interactions spécifiques avec les récepteurs et son rôle d’intermédiaire dans la voie métabolique de la quétiapine. Son profil pharmacologique distinct et ses applications thérapeutiques potentielles le distinguent des autres composés similaires .
Analyse Biochimique
Biochemical Properties
Quetiapine Sulfoxide plays a crucial role in biochemical reactions, primarily through its interactions with cytochrome P450 enzymes, particularly CYP3A4 . This interaction leads to the oxidation of Quetiapine to form Quetiapine Sulfoxide. Additionally, Quetiapine Sulfoxide interacts with various neurotransmitter receptors, including serotonin and dopamine receptors . These interactions are essential for its pharmacological effects, contributing to its antipsychotic properties.
Cellular Effects
Quetiapine Sulfoxide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It affects the function of neurotransmitter receptors, leading to alterations in cell signaling pathways. For instance, Quetiapine Sulfoxide modulates the activity of dopamine and serotonin receptors, impacting neurotransmission and cellular responses . These effects can influence gene expression and cellular metabolism, contributing to its therapeutic effects in psychiatric disorders.
Molecular Mechanism
At the molecular level, Quetiapine Sulfoxide exerts its effects through binding interactions with neurotransmitter receptors and enzyme inhibition . It binds to dopamine and serotonin receptors, blocking their activity and reducing neurotransmitter release. This inhibition leads to changes in gene expression and cellular responses, contributing to its antipsychotic and mood-stabilizing effects . Additionally, Quetiapine Sulfoxide inhibits the activity of cytochrome P450 enzymes, affecting the metabolism of other drugs .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Quetiapine Sulfoxide change over time due to its stability and degradation . Quetiapine Sulfoxide is relatively stable, but it can degrade over time, leading to a reduction in its pharmacological activity. Long-term studies have shown that Quetiapine Sulfoxide can have sustained effects on cellular function, including prolonged modulation of neurotransmitter receptors and gene expression . These temporal effects are crucial for understanding its therapeutic potential and long-term safety.
Dosage Effects in Animal Models
The effects of Quetiapine Sulfoxide vary with different dosages in animal models . At low doses, Quetiapine Sulfoxide exhibits antipsychotic and mood-stabilizing effects, while higher doses can lead to toxic or adverse effects. Studies have shown that high doses of Quetiapine Sulfoxide can cause sedation, hypotension, and metabolic disturbances . These dosage-dependent effects are essential for determining the therapeutic window and safety profile of Quetiapine Sulfoxide.
Metabolic Pathways
Quetiapine Sulfoxide is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . The primary metabolic pathway involves the oxidation of Quetiapine by CYP3A4 to form Quetiapine Sulfoxide . This metabolite can further undergo sulfoxidation and other phase II biotransformations, leading to the formation of additional metabolites . These metabolic pathways are crucial for understanding the pharmacokinetics and pharmacodynamics of Quetiapine Sulfoxide.
Transport and Distribution
Quetiapine Sulfoxide is transported and distributed within cells and tissues through various mechanisms . It is primarily transported by plasma proteins, with approximately 83% of Quetiapine Sulfoxide bound to serum proteins . This binding affects its distribution and localization within tissues. Additionally, Quetiapine Sulfoxide can interact with transporters and binding proteins, influencing its accumulation and pharmacological activity .
Subcellular Localization
The subcellular localization of Quetiapine Sulfoxide is influenced by its interactions with cellular components and post-translational modifications . Quetiapine Sulfoxide can localize to specific compartments or organelles, such as the endoplasmic reticulum and mitochondria . These localizations are essential for its activity and function, as they determine its interactions with target biomolecules and its overall pharmacological effects .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du Quetiapine S-oxyde implique l’oxydation de la quétiapine. Cela peut être réalisé en utilisant divers agents oxydants tels que le dichromate de potassium en milieu acide . La réaction se déroule généralement sous des conditions de température et de pH contrôlées afin de garantir la formation sélective du dérivé S-oxyde.
Méthodes de production industrielle : Dans un contexte industriel, la production de Quetiapine S-oxyde peut impliquer des procédés d’oxydation à grande échelle utilisant des conditions de réaction optimisées pour maximiser le rendement et la pureté. La chromatographie liquide haute performance (HPLC) est souvent utilisée pour surveiller l’avancement de la réaction et pour purifier le produit final .
Analyse Des Réactions Chimiques
Types de réactions : Le Quetiapine S-oxyde peut subir diverses réactions chimiques, notamment :
Oxydation : Une oxydation supplémentaire peut conduire à la formation d’autres métabolites.
Réduction : Les réactions de réduction peuvent transformer le Quetiapine S-oxyde en quétiapine.
Substitution : Des réactions de substitution peuvent se produire à différentes positions de la molécule, conduisant à la formation de divers dérivés.
Réactifs et conditions courants :
Oxydation : Dichromate de potassium en milieu acide.
Réduction : Des agents réducteurs courants tels que le borohydrure de sodium.
Substitution : Divers nucléophiles dans des conditions appropriées.
Principaux produits :
Oxydation : Métabolites oxydés supplémentaires.
Réduction : Quétiapine.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
Comparaison Avec Des Composés Similaires
Norquetiapine: Another metabolite of quetiapine with distinct pharmacological properties.
Quetiapine N-oxide: A related compound formed through the oxidation of quetiapine.
Uniqueness: Quetiapine S-oxide is unique in its specific receptor interactions and its role as an intermediate in the metabolic pathway of quetiapine. Its distinct pharmacological profile and potential therapeutic applications set it apart from other similar compounds .
Propriétés
IUPAC Name |
2-[2-[4-[(11S)-11-oxobenzo[b][1,4]benzothiazepin-6-yl]piperazin-1-yl]ethoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c25-14-16-27-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)28(26)20-8-4-2-6-18(20)22-21/h1-8,25H,9-16H2/t28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJNLPUSSHEDON-NDEPHWFRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3S(=O)C4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3[S@@](=O)C4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439830 | |
Record name | Quetiapine Sulfoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40439830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
329216-63-9 | |
Record name | Quetiapine S-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0329216639 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quetiapine Sulfoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40439830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[2-[4-(5-Oxidodibenzo[b,f][1,4]Thiazepin-11-yl]-1-Piperazinyl]Ethoxy]Ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | QUETIAPINE S-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1CW92313VM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Quetiapine Sulfoxide in Quetiapine therapy?
A1: Quetiapine Sulfoxide is a major metabolite of the atypical antipsychotic drug, Quetiapine. [, , ] While Quetiapine is primarily metabolized by the Cytochrome P450 3A4 (CYP3A4) enzyme, the specific contribution of CYP3A4 to Quetiapine Sulfoxide formation at therapeutic doses is still under investigation. [, ] Interestingly, research suggests that Quetiapine Sulfoxidation may not be solely dependent on CYP3A4. []
Q2: Why is monitoring Quetiapine Sulfoxide levels important in patients taking Quetiapine?
A2: Quetiapine Sulfoxide has been found to be a significant urinary metabolite of Quetiapine, often present in higher concentrations than Quetiapine itself. [] Including Quetiapine Sulfoxide analysis in urine drug monitoring can lead to more accurate estimations of patient adherence to Quetiapine therapy. []
Q3: How do factors like formulation and time since the last dose affect Quetiapine Sulfoxide levels?
A3: Studies have shown that Quetiapine Sulfoxide plasma concentrations are significantly affected by the formulation of Quetiapine (immediate-release vs. extended-release) and the time elapsed since the last dose. [] This highlights the importance of considering these factors when interpreting Quetiapine Sulfoxide levels in a clinical setting.
Q4: Are there any analytical challenges associated with measuring Norbuprenorphine in patients also prescribed Quetiapine?
A4: Yes, Quetiapine metabolites, particularly two hydroxyquetiapine acids and a Quetiapine Sulfoxide acid diastereomer pair, have been found to interfere with the LC–MS-MS methods used to quantify Norbuprenorphine in urine drug testing. [] This interference can complicate the accurate assessment of patient compliance with prescribed Norbuprenorphine.
Q5: Does the presence of cytochrome b5 impact the metabolism of Quetiapine by CYP3A4 and CYP3A5?
A5: Research suggests that cytochrome b5 plays a role in Quetiapine metabolism. [] While the intrinsic clearance (CLint) of Quetiapine by CYP3A4 is significantly reduced in the presence of cytochrome b5, the CLint by CYP3A5 remains largely unaffected. []
Q6: What is the role of N-Desalkylquetiapine in understanding Quetiapine's effects?
A6: N-Desalkylquetiapine, another key metabolite of Quetiapine, has been suggested to possess pharmacological activity, potentially contributing to Quetiapine's therapeutic effects. [] Measuring plasma N-Desalkylquetiapine concentrations might offer a more reliable indicator of Quetiapine exposure compared to measuring Quetiapine levels alone, particularly because N-Desalkylquetiapine levels are less affected by factors like formulation and time since the last dose. []
Q7: Are there any notable differences in the pharmacokinetics of Quetiapine and its metabolites between adults and adolescents?
A7: Studies indicate that both pediatric and adult populations exhibit comparable pharmacokinetic profiles for Quetiapine and its metabolites, including Quetiapine Sulfoxide. [] This suggests that dosage adjustments based solely on age may not be necessary for patients within this age range.
Q8: Is there a specific analytical method for measuring Quetiapine and its metabolites in biological samples?
A8: Yes, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) has been successfully employed to accurately determine the concentrations of Quetiapine and its metabolites in plasma samples. [, , , ] This technique allows for the simultaneous measurement of multiple analytes, aiding in the comprehensive understanding of Quetiapine's pharmacokinetic profile.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.